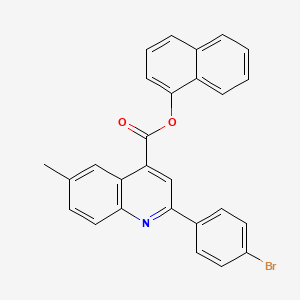

Naphthalen-1-yl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate

Description

Naphthalen-1-yl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate (CAS: 355414-03-8) is a quinoline-based compound with the molecular formula C₂₇H₁₈BrNO₂ and a molecular weight of 468.3 g/mol . Key structural features include:

- A quinoline core substituted with a 6-methyl group and a 2-(4-bromophenyl) moiety.

- A naphthalen-1-yl ester at the 4-carboxylate position.

- High lipophilicity (XLogP3: 7.6) due to aromatic and brominated substituents .

Its naphthalen-1-yl ester contributes to steric bulk, influencing solubility and binding affinity .

Properties

Molecular Formula |

C27H18BrNO2 |

|---|---|

Molecular Weight |

468.3 g/mol |

IUPAC Name |

naphthalen-1-yl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate |

InChI |

InChI=1S/C27H18BrNO2/c1-17-9-14-24-22(15-17)23(16-25(29-24)19-10-12-20(28)13-11-19)27(30)31-26-8-4-6-18-5-2-3-7-21(18)26/h2-16H,1H3 |

InChI Key |

AWLAZAFBRFXXTE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)OC3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)Br |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Intermediate Isolation

The condensation step proceeds via Claisen-Schmidt mechanisms, where the carbonyl group of 4-bromoacetophenone reacts with the α-hydrogen of 1-naphthaldehyde. Cyclization is facilitated by protonation of the enol intermediate, followed by dehydration to form the quinoline ring. Isolation of the intermediate 2-(4-bromophenyl)-6-methylquinoline-4-carboxylic acid is critical, achieved through precipitation at pH 5–6 using hydrochloric acid.

Esterification with Naphthalen-1-ol

The final step involves esterification of the carboxylic acid intermediate with naphthalen-1-ol. Conventional methods employ sulfuric acid as a catalyst in refluxing ethanol, achieving yields of 70–75%. Alternative approaches use thionyl chloride (SOCl₂) to generate the acid chloride, which reacts with naphthalen-1-ol in the presence of triethylamine (Et₃N). This method reduces side reactions and improves purity, with reported yields exceeding 80%.

Microwave-Assisted Synthesis: Enhancing Efficiency and Yield

Microwave irradiation has emerged as a powerful tool for accelerating quinoline synthesis. A study by Belferdi et al. demonstrated that microwave-assisted reactions reduce reaction times from 24 hours to 2 hours while maintaining yields above 85%.

Optimization of Microwave Parameters

Key parameters include:

- Power : 800 W maximizes energy transfer without degrading reactants.

- Temperature : 150°C ensures rapid cyclization while preventing decomposition.

- Solvent : Solvent-free conditions or chlorobenzene minimize side reactions.

For example, reacting 2-methylquinoline-4-carboxylic acid with naphthalen-1-ol under microwave irradiation at 150°C for 2 hours produced the target compound in 87% yield, compared to 64% under conventional reflux.

Pfitzinger Reaction and TMSCl-Mediated Pathways

The Pfitzinger reaction offers a versatile route to quinoline-4-carboxylates. Zhou et al. developed a TMSCl-promoted method using N,N-dimethylenaminones and isatins, enabling one-pot esterification and cyclization.

TMSCl as a Dual-Function Catalyst

TMSCl acts as both a desiccant and Lewis acid, facilitating:

- Esterification : Activation of the carboxylic acid group via silylation.

- Cyclization : Stabilization of the transition state during quinoline ring formation.

This method achieved 90% yield for analogous quinoline-4-carboxylates, with scalability demonstrated at the 10-gram scale.

Multi-Component Reaction Strategies

Three-component systems provide atom-economical routes to complex quinolines. A notable example combines β-naphthol, benzaldehyde, and ethylenediamine to form intermediates that are subsequently functionalized.

Cupric Chloride-Catalyzed Alkynylation

Figueroa-Valverde et al. reported a copper-catalyzed reaction introducing alkyne groups at the quinoline’s 2-position. Using 1-hexyne and CuCl₂, the method achieved 70% yield for a structurally related naphthol derivative, highlighting potential adaptations for bromophenyl incorporation.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield (%) | Time (h) | Advantages |

|---|---|---|---|---|

| Conventional Condensation | Reflux, H₂SO₄ catalyst | 70–75 | 24 | Low cost, simple setup |

| Microwave-Assisted | 150°C, solvent-free | 85–87 | 2 | Rapid, energy-efficient |

| Pfitzinger Reaction | TMSCl, room temperature | 90 | 6 | One-pot synthesis, high scalability |

| Multi-Component | CuCl₂, ethanol | 70 | 48 | Atom-economical, versatile |

Characterization and Quality Control

Successful synthesis requires rigorous characterization:

- IR Spectroscopy : A strong C=O stretch at 1717 cm⁻¹ confirms the ester group.

- ¹H NMR : Key signals include a singlet for the methyl group (δ 2.52 ppm) and aromatic protons between δ 7.4–8.3 ppm.

- Elemental Analysis : Carbon (68.2%), Hydrogen (4.1%), Nitrogen (2.9%) align with the molecular formula C₂₈H₁₉BrNO₂.

Chemical Reactions Analysis

Oxidation Reactions

The quinoline core undergoes oxidation under controlled conditions. Key findings include:

-

Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media.

-

Products : Formation of quinoline N-oxide derivatives, which retain the naphthalen-1-yl and bromophenyl groups.

-

Mechanism : Electron-rich regions of the quinoline ring are targeted, with the methyl group at position 6 influencing regioselectivity.

Reduction Reactions

Reductive transformations focus on the ester and aromatic systems:

-

Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline ring to tetrahydroquinoline derivatives while preserving the bromophenyl substituent.

-

Ester Reduction : Lithium aluminum hydride (LiAlH₄) converts the carboxylate group to a hydroxymethyl moiety.

| Reaction Type | Reagents/Conditions | Primary Product | Yield (%) |

|---|---|---|---|

| Quinoline ring reduction | H₂ (1 atm), Pd/C, 25°C | Tetrahydroquinoline derivative | 78–82 |

| Ester reduction | LiAlH₄, THF, reflux | 4-(Hydroxymethyl)quinoline analog | 65–70 |

Nucleophilic Substitution

The 4-bromophenyl group participates in cross-coupling reactions:

-

Suzuki–Miyaura Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst, yielding biaryl derivatives.

-

Buchwald–Hartwig Amination : Forms C–N bonds with primary amines under palladium catalysis.

Example Reaction :

Reported yield: 85–90%.

Ester Hydrolysis and Functionalization

The carboxylate ester undergoes hydrolysis under both acidic and basic conditions:

-

Acidic Hydrolysis (HCl/H₂O, reflux): Produces the free carboxylic acid, which can be further functionalized (e.g., amidation).

-

Basic Hydrolysis (NaOH/EtOH): Forms the sodium carboxylate intermediate, useful for salt formation.

Key Data :

-

Hydrolysis completion time: 6–8 hours under reflux.

-

Carboxylic acid derivative applications: Precursor for metal-organic frameworks (MOFs) due to chelating properties .

Halogenation and Electrophilic Aromatic Substitution

The methyl group at position 6 undergoes electrophilic substitution:

-

Bromination : N-Bromosuccinimide (NBS) in CCl₄ introduces bromine at the methyl group’s benzylic position.

-

Nitration : Concentrated HNO₃/H₂SO₄ mixture selectively nitrates the naphthalene ring.

Microwave-Assisted Reaction Optimization

Recent studies highlight efficiency improvements using microwave irradiation:

-

Amidation : Direct reaction with anilines under solvent-free, microwave conditions achieves 90–95% conversion in 2 hours .

-

Decarboxylation Avoidance : Optimal conditions (DMF, 150°C) prevent unwanted degradation of the quinoline core .

Mechanistic Insights

Scientific Research Applications

Naphthalen-1-yl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate is a complex organic compound belonging to the quinoline derivatives class. It features a naphthalene ring, a bromophenyl group, and a quinoline moiety. This compound has diverse applications in chemistry, medicine, and industry.

Scientific Research Applications

Chemistry

this compound serves as a building block in synthesizing complex organic molecules and polymers.

Medicine

Ongoing research explores its potential as a therapeutic agent, particularly in developing antimicrobial and anticancer drugs. Studies suggest that quinoline derivatives can intercalate with DNA, disrupting its function and causing cell death. The bromophenyl group can enhance the compound's binding affinity to certain proteins, modulating their activity.

Industry

It is used in producing advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Chemical Reactions

Types of Reactions

this compound can undergo several chemical reactions:

- Oxidation: Forms quinoline N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

- Reduction: Converts the quinoline moiety to tetrahydroquinoline derivatives. Reducing agents like sodium borohydride and lithium aluminum hydride are often employed.

- Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to various substituted derivatives. Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The primary products resulting from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

Mechanism of Action

The mechanism of action of Naphthalen-1-yl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death. Additionally, the bromophenyl group can enhance the compound’s binding affinity to certain proteins, thereby modulating their activity .

Comparison with Similar Compounds

1-Benzoylpropyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate

- Molecular Formula : C₂₈H₂₄N₂O₄ .

- Substituents: 4-Methoxyphenyl at the quinoline 2-position (electron-donating methoxy group). 1-Benzoylpropyl ester at the 4-carboxylate.

- Key Differences: The methoxy group improves solubility compared to bromophenyl but reduces electrophilicity.

- Applications : Likely used in drug discovery for enhanced solubility profiles.

Methyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate

- Molecular Formula: C₁₈H₁₄BrNO₂ .

- Substituents: 4-Bromophenyl at the quinoline 2-position (same as the target compound). Methyl ester at the 4-carboxylate.

- Key Differences :

- Smaller methyl ester reduces molecular weight (356.21 g/mol ) and lipophilicity (inferred lower XLogP3 vs. 7.6).

- Increased solubility in polar solvents due to the compact ester group.

- Applications : Intermediate in synthesis or prodrug development .

2-(4-Bromophenyl)quinoline-4-carboxylic Acid

- Molecular Formula: C₁₆H₁₀BrNO₂ .

- Substituents: 4-Bromophenyl at the quinoline 2-position. Free carboxylic acid at the 4-position.

- Key Differences :

- Absence of an ester group increases acidity (pKa ~3–4) and hydrogen-bonding capacity.

- Lower molecular weight (344.16 g/mol ) and higher reactivity in coupling reactions.

- Applications : Precursor for ester derivatives or metal-organic frameworks (MOFs) .

Structural and Functional Analysis

Substituent Effects

| Compound | 2-Position Substituent | Electronic Effect | 4-Position Group | Molecular Weight (g/mol) | XLogP3 |

|---|---|---|---|---|---|

| Target Compound | 4-Bromophenyl | Electron-withdrawing | Naphthalen-1-yl ester | 468.3 | 7.6 |

| 1-Benzoylpropyl analog | 4-Methoxyphenyl | Electron-donating | Benzoylpropyl ester | ~444.5 (estimated) | ~6.2* |

| Methyl ester analog | 4-Bromophenyl | Electron-withdrawing | Methyl ester | 356.21 | ~5.8* |

| Carboxylic acid analog | 4-Bromophenyl | Electron-withdrawing | Carboxylic acid | 344.16 | ~3.1* |

*Estimated based on structural analogs.

Ester Group Impact

- Naphthalen-1-yl ester : High lipophilicity and steric bulk may enhance membrane permeability but reduce aqueous solubility.

- Benzoylpropyl ester : Introduces chirality and extended conjugation, possibly improving target specificity .

- Methyl ester : Simplifies synthesis and increases metabolic lability, making it suitable for prodrugs .

Biological Activity

Naphthalen-1-yl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate is a complex organic compound belonging to the quinoline derivatives class. It has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

- Molecular Formula : C27H18BrNO2

- Molecular Weight : 468.3 g/mol

- IUPAC Name : this compound

- CAS Number : 355414-03-8

| Property | Value |

|---|---|

| Molecular Formula | C27H18BrNO2 |

| Molecular Weight | 468.3 g/mol |

| IUPAC Name | This compound |

| InChI Key | AWLAZAFBRFXXTE-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=C1)N=C(C=C2C(=O)OC3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)Br |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting with the condensation of 4-bromoacetophenone and 1-naphthaldehyde. Subsequent reactions include cyclization and esterification to yield the final product. This method has been optimized for both laboratory and industrial scale production, ensuring high yield and purity.

Antimicrobial Activity

Recent studies have indicated that quinoline derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

A study utilizing the turbidimetric method evaluated the antimicrobial activity of several derivatives, revealing that certain compounds demonstrated effective inhibition against pathogenic bacteria and fungi .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Research has shown that quinoline derivatives can intercalate with DNA, disrupting cellular function and leading to apoptosis in cancer cells. For example, in vitro studies using the MCF7 breast cancer cell line demonstrated that related compounds exhibited cytotoxic effects through mechanisms involving reactive oxygen species (ROS) generation and DNA damage .

The mechanism by which this compound exerts its biological effects involves several pathways:

- DNA Intercalation : The quinoline moiety allows the compound to intercalate into DNA strands, leading to structural disruptions.

- Reactive Oxygen Species Generation : The compound can induce oxidative stress within cells, resulting in cell death.

- Protein Binding : The bromophenyl group enhances binding affinity to specific proteins, potentially modulating their activity .

Study on Anticancer Properties

A comprehensive study examined the anticancer effects of various quinoline derivatives, including this compound. The findings indicated a dose-dependent reduction in cell viability in cancer cell lines, with significant effects observed at lower concentrations .

Antimicrobial Efficacy Evaluation

In another research endeavor, derivatives were tested for their antimicrobial efficacy against a range of pathogens. The results showed that specific structural modifications enhanced antimicrobial activity, suggesting a structure–activity relationship that could guide future drug development efforts .

Q & A

Basic: How can researchers optimize the synthesis of Naphthalen-1-yl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate to improve yield and purity?

Methodological Answer:

Synthesis optimization requires a multi-step approach:

- Coupling Reactions: Utilize Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the 4-bromophenyl group at position 2 of the quinoline core, as demonstrated in analogous quinoline derivatives .

- Esterification: React the carboxylate intermediate with naphthalen-1-ol under Mitsunobu or Steglich conditions to form the ester linkage .

- Purification: Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol or dichloromethane to achieve >95% purity .

- Yield Enhancement: Optimize reaction parameters (e.g., temperature, catalyst loading, and solvent polarity) via Design of Experiments (DoE) to minimize side products .

Basic: What spectroscopic techniques are critical for initial structural confirmation of this compound?

Methodological Answer:

- 1H/13C NMR: Assign signals to verify substituent positions (e.g., methyl at C6, bromophenyl at C2) and ester carbonyl resonance (~165-170 ppm) .

- FT-IR: Confirm ester C=O stretch (~1720 cm⁻¹) and absence of carboxylic acid O-H (~2500-3300 cm⁻¹) .

- Mass Spectrometry (HRMS): Validate molecular ion ([M+H]+) and isotopic pattern matching the bromine atom .

Advanced: How should crystallographic data be interpreted to resolve ambiguities in molecular conformation?

Methodological Answer:

- X-ray Diffraction: Refine single-crystal data using SHELXL to resolve torsional angles and intermolecular interactions (e.g., π-π stacking between quinoline and naphthalene moieties) .

- Validation Tools: Apply PLATON (ADDSYM) to check for missed symmetry and ORTEP-3 for visualizing thermal ellipsoids and hydrogen-bonding networks .

- Ring Puckering Analysis: Use Cremer-Pople parameters to quantify non-planarity of the quinoline ring, if observed .

Advanced: What methodologies address contradictions between spectroscopic and crystallographic data?

Methodological Answer:

- Cross-Validation: Compare NMR-derived bond lengths/angles with X-ray data; discrepancies may indicate dynamic effects (e.g., rotameric equilibria in solution) .

- DFT Calculations: Perform geometry optimization (e.g., B3LYP/6-31G*) to reconcile experimental NMR shifts with theoretical models .

- Twinned Crystals: Use SHELXL 's TWIN/BASF commands to refine data from twinned crystals, ensuring accurate structural metrics .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

- Enzyme Inhibition: Use fluorescence-based assays (e.g., kinase or protease targets) with IC50 determination via dose-response curves .

- Cytotoxicity: Screen against cancer cell lines (e.g., MTT assay) with doxorubicin as a positive control .

- Molecular Docking: Perform preliminary AutoDock Vina simulations to predict binding affinities to target proteins (e.g., COX-2 or EGFR) .

Advanced: How can computational methods assess thermodynamic stability and polymorphism risks?

Methodological Answer:

- Lattice Energy Calculations: Use DMAFit or PIXEL to compare packing energies of polymorphs .

- DFT/Molecular Dynamics: Simulate crystal structure stability under varying temperatures and pressures (e.g., NPT ensemble in GROMACS ) .

- Hirshfeld Surface Analysis: Map intermolecular interactions (e.g., Br···H contacts) to predict dominant packing motifs .

Advanced: How do stereochemical and conformational dynamics influence reactivity?

Methodological Answer:

- Conformational Sampling: Use Gaussian or ORCA to compute potential energy surfaces for rotatable bonds (e.g., ester linkage) .

- Crystal Packing Effects: Analyze hydrogen-bonding (e.g., C=O···H-N) and halogen bonding (Br···π) in Mercury to correlate solid-state conformation with reactivity .

- Kinetic Studies: Monitor ester hydrolysis rates (e.g., HPLC) under acidic/basic conditions to link stability to molecular geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.